4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
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Overview
Description
Thiazolo[4,3-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
Thiazolo[4,3-d]thiazoles can be synthesized using various methods . For instance, 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives have been designed and synthesized .Molecular Structure Analysis
The thiazolo[4,3-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure . This structure enables efficient intermolecular π–π overlap .Chemical Reactions Analysis
In ongoing research, several optoelectronic properties of similar molecules are calculated by using the DFT/6–311++G (d,p) method . The HOMO, LUMO, and MESP plots of the molecule are plotted to describe its nature and reactivity .Physical and Chemical Properties Analysis
The thiazolo[4,3-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability . It has a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications
Cardiac Electrophysiological Activity
Compounds similar to "4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide" have been synthesized and tested for their cardiac electrophysiological activities. For example, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated potency in vitro comparable to that of known class III agents, indicating their potential application in the development of new treatments for arrhythmias (Morgan et al., 1990).
Antimicrobial and Antifungal Action
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans. This suggests their potential application in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Agents
Synthesis of indapamide derivatives with sulfonyl groups has shown significant proapoptotic activity, indicating potential for the development of anticancer agents. One such compound demonstrated notable efficacy against melanoma cell lines (Yılmaz et al., 2015).
Potential COVID-19 Drug Applications
A study investigated the antimalarial activity of sulfonamides and characterized their ADMET properties, indicating potential applications as COVID-19 drugs. This includes exploring their efficacy against the virus and understanding their pharmacokinetic and pharmacodynamic profiles (Fahim & Ismael, 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLCICCFGJWWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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